molecular formula C14H21N3O3S B5431945 N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

Cat. No.: B5431945
M. Wt: 311.40 g/mol
InChI Key: XYPXJKKZQVLQBO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a carboxamide group, a methylsulfonyl group, and a dimethylphenyl group. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-11-4-5-13(10-12(11)2)15-14(18)16-6-8-17(9-7-16)21(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPXJKKZQVLQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 1-boc-piperazine with 3,4-dimethylphenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide: shares similarities with other piperazine derivatives, such as:

Uniqueness

The presence of both the methylsulfonyl and dimethylphenyl groups in this compound imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

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